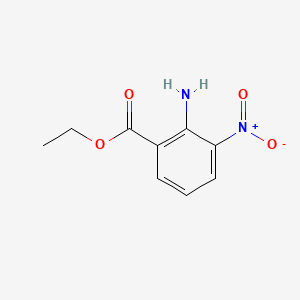

2-氨基-3-硝基苯甲酸乙酯

描述

Synthesis Analysis

The synthesis of compounds similar to 2-Amino-3-nitrobenzoic acid ethyl ester often involves Fischer esterification reactions, a method demonstrated in the synthesis of 4-amino-3-nitrobenzoic acid methyl ester. This process is a straightforward, one-pot reaction that can produce yields in a short amount of time, highlighting the efficiency of synthesizing nitrobenzoic acid esters through esterification (Kam, Levonis, & Schweiker, 2020).

Molecular Structure Analysis

The molecular structure of similar compounds, such as the 1:1 adduct of 3-nitrobenzoic acid with 3-amino-1H-1,2,4-triazole, has been elucidated using X-ray diffraction techniques. This method provides detailed insights into the bonding arrangements and spatial orientation, which are crucial for understanding the reactivity and properties of nitrobenzoic acid esters (Lynch, Smith, Byriel, & Kennard, 1994).

Chemical Reactions and Properties

Chemical reactions involving aminobenzoic acids and their derivatives, including esterification and acetylene hydration, showcase the diverse reactivity of these compounds. The reactions lead to the formation of functionalized amino acids and esters, highlighting the chemical versatility of nitrobenzoic acid esters (Trofimov et al., 2009).

Physical Properties Analysis

The crystal and molecular structures of related compounds, such as 2-amino-4-nitrobenzoic acid and its cocrystals, offer insights into the physical properties of nitrobenzoic acid esters. These studies reveal how molecular interactions and hydrogen bonding influence the stability and solubility of these compounds, which are essential factors for their practical applications (Wardell & Tiekink, 2011).

Chemical Properties Analysis

The influence of the nitro group on the reactivity of benzoic esters, including their rates of alkaline hydrolysis, has been extensively studied. Such analyses help in understanding the electronic effects of nitro substitution on ester reactivity and stability, providing a basis for predicting the behavior of 2-Amino-3-nitrobenzoic acid ethyl ester in various chemical contexts (Iskander, Tewfik, & Wasif, 1966).

科学研究应用

Mild and Selective Sodium Azide Mediated Cleavage

一项由Gómez-Vidal、Forrester和Silverman(2001年)进行的研究描述了在甲醇中使用叠氮化钠对对硝基苯甲酸酯进行温和和选择性的裂解,包括2-氨基-3-硝基苯甲酸乙酯。这种方法对于对酸或碱敏感的化合物非常有效,并且避免了消除副产物的形成。这个过程在合成化学中对硝基苯甲酸酯的选择性裂解可能是有益的,同时保留其他功能团,如Fmoc-和三氟乙酰氨基保护基,苄基酯和乙酯酯(Gómez-Vidal,Forrester和Silverman,2001)。

Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester

Kam,Levonis和Schweiker(2020)提出了一种简单的菲舍尔酯化反应,用于合成4-氨基-3-硝基苯甲酸甲酯。这种合成被设计为初级有机化学课程的实验。反应产物是一种明黄色固体,通过液-液萃取纯化,并通过核磁共振光谱和薄层色谱进行表征。这项研究展示了硝基苯甲酸酯在教学有机合成中的教育应用(Kam, Levonis, & Schweiker, 2020)。

Continuous-Flow Synthesis of Benzocaine

França,Leão和de Souza(2020)探讨了从对硝基苯甲酸开始的苯佐卡因(乙基对氨基苯甲酸酯)的连续流合成。他们的研究侧重于在连续流系统中优化反应时间和顺序,展示了高转化率和选择性率。这项研究突出了2-氨基-3-硝基苯甲酸乙酯在制药工业中的重要性,特别是在高效生产局部麻醉剂方面(França,Leão和de Souza,2020)。

Hydrogenation on Palladium Catalysts for Anesthesin Synthesis

在制药工业中,还原对硝基苯甲酸乙酯是合成苯佐卡因(对氨基苯甲酸乙酯)的关键步骤。Abdullaev(2004)研究了使用非均相钯催化剂的氢化过程,这是合成苯佐卡因的商业合成中的关键阶段。这个过程导致目标化合物的产量更高,展示了2-氨基-3-硝基苯甲酸乙酯在某些药物生产中的重要性(Abdullaev, 2004)。

安全和危害

未来方向

属性

IUPAC Name |

ethyl 2-amino-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-2-15-9(12)6-4-3-5-7(8(6)10)11(13)14/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVXXTKDCKQHCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209944 | |

| Record name | Ethyl 2-amino-3-(hydroxy(oxido)amino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-3-nitrobenzoate | |

CAS RN |

61063-11-4 | |

| Record name | Ethyl 2-amino-3-nitrobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061063114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-nitroanthranilate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=696044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-amino-3-(hydroxy(oxido)amino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-amino-3-nitrobenzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EK8TYD2RC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B1268196.png)

![1,2a,3,7b-Tetrahydroindeno[1,2-b]azet-2-one](/img/structure/B1268204.png)